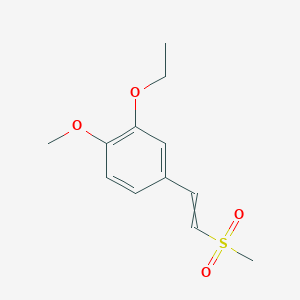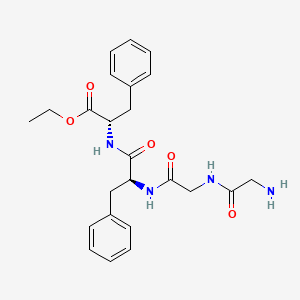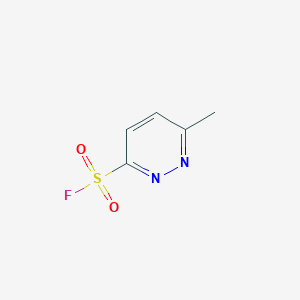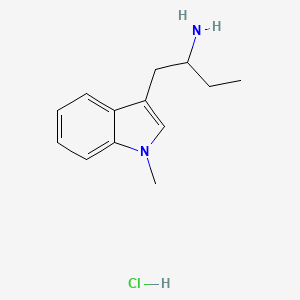![molecular formula C13H12N4O2 B1459962 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1021029-65-1](/img/structure/B1459962.png)
1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Quantum Chemical Analysis
A study detailed the synthesis of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives from compounds related to the specified chemical structure. The research utilized Density Functional Theory (DFT) for quantum chemical calculations to analyze molecular properties, indicating the importance of these compounds in understanding chemical behavior and reactivity (Saracoglu et al., 2019).
Cytotoxicity and Anticancer Potential
Another area of research involves the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in developing anticancer drugs (Hassan et al., 2014). Moreover, various pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting notable inhibitory activity (Abdellatif et al., 2014).
Novel Synthesis Approaches
Research on efficient synthesis methods for 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been conducted. This work presented a one-step methodology yielding compounds in moderate to good yields, contributing to the development of novel chemical entities with potential pharmacological applications (Liu et al., 2015).
Pharmacological Activities
Studies have also explored the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety. Such research underscores the potential therapeutic applications of these compounds in treating inflammation and pain (Antre et al., 2011).
Antitumor Evaluation
Another significant application is the design, synthesis, and antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Some of these compounds were tested on 60 different cell lines, showing potent antitumor activity and highlighting their potential as cancer therapies (Kandeel et al., 2012).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-12-11(6-16-17)13(18)15-8-14-12/h2-6,8H,7H2,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHZZNMPNXPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


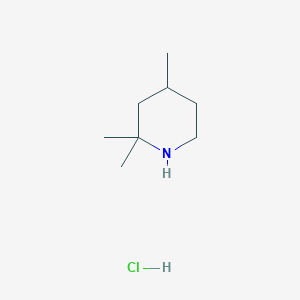

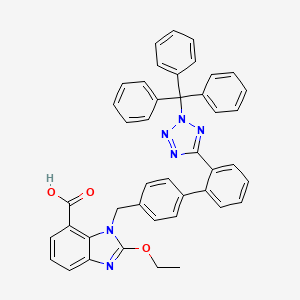
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
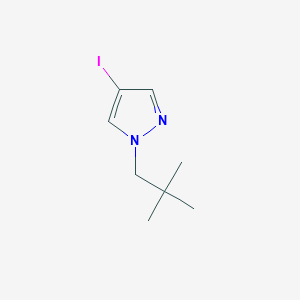
![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)
